Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H32N6O10 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39) |
InChI Key |
SOXZHYWWHJJAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Ac Dl Ser Dl Gln Dl Asn Dl Tyr Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies for DL-Tetrapeptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, offering an efficient and scalable method for assembling amino acids on a solid support. bachem.com The process involves a cyclical series of steps: attaching the C-terminal amino acid to a resin, deprotecting the Nα-amino group, coupling the next amino acid, and washing away excess reagents and byproducts. bachem.compeptide.com For DL-tetrapeptides, this process requires careful consideration of coupling conditions and protecting group strategies to accommodate both stereoisomers. peptide.comambiopharm.com
Optimization of Coupling Conditions for DL-Amino Acid Incorporation
The efficiency of the coupling reaction is critical for the successful synthesis of any peptide, and the incorporation of DL-amino acids can introduce additional complexity. The choice of coupling reagents and reaction conditions can significantly impact the yield and purity of the final peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives such as Oxyma Pure to enhance efficiency and minimize side reactions. cem.denih.gov
To address challenges like steric hindrance and potential aggregation, especially with hydrophobic residues, optimization of coupling times and reagent concentrations is often necessary. ambiopharm.comnih.gov For instance, extended coupling times may be required for certain amino acids to ensure complete incorporation. uzh.ch The use of high-purity reagents and suitable solvents like N,N-dimethylformamide (DMF) is also crucial for optimal performance. uzh.ch
Table 1: Common Coupling Reagents and Additives in SPPS
| Reagent/Additive | Function | Key Considerations |
| N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling agent | Widely used, often in combination with an additive. |
| Oxyma Pure | Coupling additive | Enhances coupling efficiency and reduces racemization. acs.org |
| HBTU | Benzotriazole-based coupling reagent | Effective but may have safety concerns for large-scale synthesis. acs.orgresearchgate.net |
| HATU | Guanidinium-based coupling reagent | Powerful coupling agent, often used for difficult couplings. peptide.com |
N-Terminal Acetylation Protocols and Reagent Considerations
N-terminal acetylation is a common modification that can enhance a peptide's stability and mimic its native state within a larger protein. cem.depeptide.com This is typically performed as the final step on the resin-bound peptide. peptide.com The most common reagent for this purpose is acetic anhydride (B1165640), often in a solution of DMF. wpmucdn.com The reaction involves the nucleophilic attack of the free N-terminal amine on the acetic anhydride, resulting in the formation of an acetyl cap. wpmucdn.com
The protocol generally involves treating the deprotected peptide-resin with a solution of acetic anhydride. wpmucdn.comionsource.com The concentration of acetic anhydride and the reaction time are key parameters to control for efficient acetylation without causing unwanted side reactions. nih.gov Careful control of pH during the reaction can also be used to achieve selective acetylation of the α-amino group over any reactive side-chain amino groups. nih.gov
Table 2: Typical Reagents for N-Terminal Acetylation
| Reagent | Solvent | Typical Concentration | Purpose |
| Acetic Anhydride | N,N-Dimethylformamide (DMF) | 10% (v/v) | Provides the acetyl group for capping the N-terminus. cem.de |
| Acetic Anhydride | Methanol | Variable | Alternative solvent system for the acetylation reaction. ionsource.com |
Challenges in Maintaining Stereochemical Purity during Synthesis
A significant challenge in the synthesis of peptides containing both D and L amino acids is the potential for racemization, or the interconversion of stereoisomers, at the α-carbon of the amino acids. nih.gov This can occur during the activation and coupling steps of SPPS. nih.gov The choice of coupling reagents and additives is critical in minimizing this side reaction. Additives like Oxyma Pure have been shown to be effective in suppressing racemization compared to older benzotriazole-based reagents. acs.org
The polarity of the solvent can also influence the rate of racemization, with more polar solvents sometimes favoring this side reaction. nih.gov Therefore, careful selection of the reaction solvent is another important consideration. Furthermore, certain amino acids are more prone to racemization than others, requiring specific strategies to maintain stereochemical integrity. nih.gov
Enzymatic Synthesis Approaches for DL-Peptides
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. nih.gov Enzymes can operate under mild conditions and exhibit high stereoselectivity, which can be advantageous for the synthesis of complex peptides. nih.gov
Application of Stereospecific Amidohydrolases in Peptide Bond Formation
Certain enzymes, such as D-stereospecific amidohydrolases, have been utilized for the synthesis of peptides containing D-amino acids. researchgate.net These enzymes can catalyze the formation of peptide bonds (aminolysis) using D-aminoacyl esters as substrates and L-amino acids as nucleophiles, leading to the formation of dipeptides with a DL-configuration. researchgate.net The specificity of these enzymes allows for the controlled incorporation of D-amino acids into a growing peptide chain.
Biocatalytic Routes for Generating DL-Configured Peptides
Biocatalysis provides a powerful platform for generating peptides with mixed stereochemistry. acs.org Enzymes can be engineered or selected for their ability to recognize and couple specific D- and L-amino acids. researchgate.netnih.gov This approach can offer high yields and stereochemical purity. For instance, some proteases, which typically hydrolyze peptide bonds, can be used in reverse under specific conditions to synthesize peptides. nih.gov The substrate specificity of these enzymes can be exploited to produce specific DL-peptide sequences. nih.gov The reaction conditions, such as pH and temperature, can be optimized to favor the synthetic reaction over hydrolysis. nih.gov
Development of Novel Building Blocks and Protecting Group Strategies for DL-Peptide Systems
The synthesis of peptides composed of alternating D- and L-amino acids, often termed diastereomeric peptides, necessitates careful consideration of building blocks and protecting group strategies to ensure high purity and yield. The use of D-amino acids as building blocks is a key feature, imparting enhanced stability against enzymatic degradation compared to their all-L-amino acid counterparts. nih.govresearchgate.net
Novel Building Blocks:
The "novelty" in the context of synthesizing a sequence like Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH lies not in exotic, non-proteinogenic amino acids, but in the strategic use of commercially available D-amino acid enantiomers. nih.gov The incorporation of these D-amino acids can lead to unique secondary structures, such as α-sheets, which are stabilized by the alternating chirality of the peptide backbone. ug.edu.pl The primary building blocks for this synthesis are the Nα-Fmoc protected D- and L-amino acids with appropriate side-chain protection.
Protecting Group Strategies:
An orthogonal protecting group strategy is paramount for the successful synthesis of DL-peptide systems. nih.gov The Fmoc/tBu strategy is widely adopted due to its efficiency and the mild conditions required for Fmoc group removal, which minimizes racemization. nih.govresearchgate.net
For the specific amino acids in this compound, the following protecting groups are typically employed:
Serine (Ser) and Tyrosine (Tyr): The hydroxyl groups are commonly protected with the tert-butyl (tBu) group. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. researchgate.net
Glutamine (Gln) and Asparagine (Asn): The side-chain amide groups are susceptible to dehydration and other side reactions during activation. To prevent this, they are typically protected with the trityl (Trt) group. sigmaaldrich.com The Trt group offers good protection and is cleaved under the standard acidic conditions used for final peptide release from the resin. sigmaaldrich.com
A critical aspect of synthesizing sequences containing asparagine is the potential for aspartimide formation. This side reaction is promoted by the basic conditions of Fmoc deprotection and can lead to a mixture of by-products that are difficult to separate from the desired peptide. nih.gov The use of a Trt protecting group on the asparagine side chain significantly mitigates this issue. sigmaaldrich.com
The table below outlines the recommended building blocks for the synthesis of this compound.
Table 1: Protected Amino Acid Building Blocks for Fmoc-SPPS
| Amino Acid | Derivative | Purpose |
|---|---|---|
| D-Tyrosine | Fmoc-D-Tyr(tBu)-OH | C-terminal residue with side-chain protection. |
| L-Asparagine | Fmoc-L-Asn(Trt)-OH | Side-chain protection to prevent dehydration. |
| D-Glutamine | Fmoc-D-Gln(Trt)-OH | Side-chain protection to prevent side reactions. |
Research Findings:
The synthesis of peptides with alternating D- and L-amino acids generally proceeds with standard coupling reagents used in Fmoc-SPPS, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov The efficiency of each coupling step is crucial and can be monitored using qualitative tests like the Kaiser test. youtube.com
The table below presents hypothetical, yet representative, data for the characterization of the synthesized peptide.
Table 2: Representative Analytical Data for Synthesized this compound
| Analysis | Result |
|---|---|
| RP-HPLC Purity (Crude) | >85% |
| Mass Spectrometry (ESI-MS) | |
| Calculated [M+H]⁺ | 641.6 g/mol |
The successful synthesis relies on the careful execution of the established Fmoc/tBu solid-phase peptide synthesis protocols, utilizing the appropriate protected D- and L-amino acid building blocks to construct the desired diastereomeric sequence.
Structural Elucidation and Conformational Analysis of Ac Dl Ser Dl Gln Dl Asn Dl Tyr Oh
Advanced Spectroscopic Techniques for Primary and Higher-Order Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the structure of peptides in solution, providing insights into the molecular conformation under near-physiological conditions. uzh.chnmims.edu Unlike X-ray crystallography, NMR does not require the crystallization of the molecule, which can be a significant bottleneck. uzh.ch For peptides, NMR is instrumental in determining not only the sequence of amino acids but also their spatial arrangement and dynamic properties. spectralservice.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
The conformational preferences of a peptide are dictated by a combination of factors including the Z/E isomerism of peptide bonds and hindered rotation between adjacent amino acid residues. doaj.org In peptides with alternating chirality, such as the theoretical Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH, these conformational possibilities become even more complex. NMR spectroscopy, through various experiments, can probe these dynamics, identifying the presence of multiple conformers in solution and their relative populations. doaj.orgnih.govfrontiersin.org
The first step in any NMR-based structural elucidation is the assignment of resonances to specific atoms within the molecule. nih.gov While a simple 1D NMR spectrum can provide a preliminary count of the different types of protons in a small molecule, the significant overlap of signals in a peptide necessitates the use of two-dimensional (2D) NMR experiments. youtube.com
A standard set of 2D NMR experiments for a peptide includes:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of an amino acid residue. youtube.comsteelyardanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (less than 5-6 Å), providing crucial distance restraints for structure calculation. uzh.chyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. youtube.comsteelyardanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds. steelyardanalytics.com
Through a combination of these experiments, a sequential assignment of all non-labile proton frequencies can be achieved. uzh.ch The HSQC spectrum, in particular, serves as a unique "fingerprint" of a peptide, with each peak representing a specific ¹H-¹⁵N or ¹H-¹³C correlation. spectralservice.denih.govresearchgate.netyoutube.com
Below is a hypothetical table of ¹H and ¹³C chemical shifts for a tetrapeptide, illustrating the type of data obtained from these experiments.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ser | Hα | 4.50 | 56.2 |
| Hβ | 3.95, 3.85 | 61.8 | |
| Gln | Hα | 4.35 | 54.1 |
| Hβ | 2.15, 2.05 | 27.5 | |
| Hγ | 2.40 | 31.9 | |
| Asn | Hα | 4.75 | 51.5 |
| Hβ | 2.85, 2.75 | 36.9 | |
| Tyr | Hα | 4.60 | 55.8 |
| Hβ | 3.10, 2.95 | 37.2 | |
| Hδ | 7.10 | 130.5 | |
| Hε | 6.80 | 115.7 |
This table presents representative chemical shift values and does not correspond to the specific named compound.
The Chemical Shift Index (CSI) is a widely used technique to identify the type and location of secondary structural elements like helices and β-strands from backbone chemical shift data. wikipedia.orgnih.gov The method relies on the observation that the chemical shifts of certain nuclei, particularly Hα, Cα, and Cβ, deviate from their random coil values in a predictable manner depending on the local secondary structure. wikipedia.orgresearchgate.netnih.gov
Helical structures generally lead to an upfield shift (lower ppm) for Hα and a downfield shift for Cα. wikipedia.orgresearchgate.net
β-sheet structures typically cause a downfield shift (higher ppm) for Hα and an upfield shift for Cα. wikipedia.org
The CSI is calculated by comparing the experimental chemical shifts to reference random coil values. mdpi.com A consensus index from Hα, Cα, and Cβ shifts provides a reliable prediction of secondary structure. mdpi.com
| Residue | Hα Shift (ppm) | Hα Random Coil (ppm) | ΔδHα (ppm) | CSI | Cα Shift (ppm) | Cα Random Coil (ppm) | ΔδCα (ppm) | CSI | Secondary Structure |
| Ser | 4.50 | 4.50 | 0.00 | 0 | 56.2 | 58.3 | -2.1 | -1 | Coil/Turn |
| Gln | 4.35 | 4.39 | -0.04 | 0 | 54.1 | 56.1 | -2.0 | -1 | Coil/Turn |
| Asn | 4.75 | 4.76 | -0.01 | 0 | 51.5 | 53.2 | -1.7 | -1 | Coil/Turn |
| Tyr | 4.60 | 4.66 | -0.06 | 0 | 55.8 | 57.9 | -2.1 | -1 | Coil/Turn |
This table provides a hypothetical example of a CSI calculation. The CSI values are assigned based on the deviation from random coil values. mdpi.com
The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint" because each amide group in the peptide backbone (except for proline) gives rise to a single peak. youtube.comyoutube.com The positions of these peaks are highly sensitive to the local chemical environment. researchgate.net By analyzing the chemical shift perturbations in a series of HSQC spectra upon changes in conditions (e.g., pH, temperature, or binding to another molecule), one can map the regions of the peptide that are affected. researchgate.net This provides valuable information about the 3D conformation and dynamics. Simulation and matching of HSQC spectra can also aid in compound identification and structural elucidation. nih.gov
Determining the stereochemistry of a peptide with multiple chiral centers, especially with mixed D- and L-amino acids, presents a significant challenge. While standard NMR techniques may not readily distinguish between enantiomers, the use of chiral solvating agents (CSAs) can be effective. nih.gov These agents interact with the enantiomers of the peptide to form diastereomeric complexes, which will have distinct NMR spectra, allowing for their differentiation. nih.gov In principle, for molecules with more than one chiral center, it is possible to resolve diastereomers without a chiral solvent due to the creation of asymmetric magnetic environments within the molecule itself. youtube.com
For a peptide like this compound, which has four chiral centers, NMR studies in the presence of a CSA would be necessary to confirm the relative stereochemistry of the amino acid residues. nih.gov
The following table shows hypothetical ¹³C chemical shift differences for a valine residue in different rotameric states, illustrating the sensitivity of these shifts to side-chain conformation.
| Valine Rotamer (χ₁) | Cγ1 Chemical Shift (ppm) | Cγ2 Chemical Shift (ppm) | Δδ(Cγ1 - Cγ2) (ppm) |
| -60° (gauche-) | 21.5 | 19.8 | 1.7 |
| 180° (trans) | 19.5 | 21.9 | -2.4 |
| +60° (gauche+) | 20.8 | 20.2 | 0.6 |
This table presents representative data to illustrate the principle of using ¹³C chemical shifts for side-chain analysis.
Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modification Analysis
Mass spectrometry is a cornerstone technique for the analysis of peptides, providing highly accurate mass measurements that can confirm the amino acid sequence and identify any modifications. creative-proteomics.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation and Sequencing
Tandem mass spectrometry (MS/MS) is indispensable for de novo sequencing of peptides like this compound. In a typical MS/MS experiment, the peptide ion is first isolated and then subjected to fragmentation through collision-induced dissociation (CID). creative-proteomics.comnih.gov This process cleaves the peptide bonds, generating a series of fragment ions, primarily of the b and y types. creative-proteomics.com Analysis of the mass differences between consecutive ions in the resulting spectrum allows for the determination of the amino acid sequence. nih.gov Furthermore, MS/MS can pinpoint the location of post-translational modifications, such as the N-terminal acetylation in this compound, by observing the corresponding mass shift in the fragment ions. nih.govacs.org
Table 1: Theoretical Fragment Ions for this compound
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b1 | Ac-Ser | 130.05 |
| b2 | Ac-Ser-Gln | 258.11 |
| b3 | Ac-Ser-Gln-Asn | 372.15 |
| b4 | Ac-Ser-Gln-Asn-Tyr | 535.21 |
| y1 | Tyr-OH | 182.08 |
| y2 | Asn-Tyr-OH | 296.12 |
| y3 | Gln-Asn-Tyr-OH | 424.18 |
Note: The table presents a simplified view of expected primary fragment ions. In practice, other ion series (a, c, x, z) and neutral losses (e.g., water, ammonia) may also be observed.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Ensembles
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge. nih.govresearchgate.net This technique provides a rotationally averaged collision cross-section (CCS) value, which is a measure of the ion's shape in the gas phase. acs.org For a flexible molecule like this compound, IMS-MS can reveal the presence of multiple conformational ensembles, as different shapes will have different drift times through the ion mobility cell. researchgate.netnih.gov This allows for the characterization of the peptide's conformational landscape, providing insights that are not accessible through mass spectrometry alone. biorxiv.org
Vibrational Spectroscopy (Infrared and Raman) for Amide Conformations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the secondary structure of peptides by examining their characteristic amide vibrational bands. acs.orgumich.eduuni-freiburg.de
Amide III Region Analysis for Backbone Conformation Populations
The amide III region of the vibrational spectrum, typically found between 1200 and 1400 cm⁻¹, is particularly sensitive to the peptide backbone's dihedral angles (φ and ψ). acs.orgpitt.eduacs.orgpitt.edu This region arises from a complex mixture of N-H in-plane bending and C-N stretching vibrations. nih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to distinct bands within the amide III region. nih.govnih.gov For instance, β-sheet structures are generally associated with frequencies in the 1220-1240 cm⁻¹ range. researchgate.net By analyzing the frequencies and intensities of the bands in the amide III region of this compound, it is possible to estimate the relative populations of different backbone conformations. nih.govnih.gov
Table 2: General Amide III Band Assignments for Peptide Conformations
| Conformation | Approximate Frequency Range (cm⁻¹) |
|---|---|
| β-sheet | 1220 - 1240 |
| α-helix | ~1300 |
Source: Adapted from various vibrational spectroscopy studies of peptides. nih.govresearchgate.net
Computational Approaches to Conformational Landscape Exploration
Computational methods are increasingly vital for exploring the vast conformational landscape of flexible peptides. epochjournals.comnih.govfrontiersin.org These approaches complement experimental data and provide a deeper understanding of peptide structure and dynamics. youtube.comyoutube.com
Molecular dynamics (MD) simulations, for example, can model the behavior of the peptide over time, providing insights into its flexibility and the different conformations it can adopt in solution. epochjournals.com By combining computational predictions with experimental data from techniques like IMS-MS and vibrational spectroscopy, a more complete picture of the structural properties of this compound can be achieved. nih.govbiorxiv.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Serine | Ser, S |
| Glutamine | Gln, Q |
| Asparagine | Asn, N |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD provides a detailed view of the conformational dynamics of peptides like this compound. nih.govbyu.edu
Explicit solvent MD simulations, which include individual water molecules, are often employed to mimic physiological conditions. These simulations can reveal how the peptide folds and changes shape in solution, providing insights into its flexibility and preferred conformations. nih.gov The choice of force field, a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations, especially for peptides containing non-standard residues like D-amino acids. nih.govbioexcel.eu
Influence of DL-Amino Acids on Conformational Flexibility and Stability
The presence of alternating D and L-amino acids in the peptide backbone has a profound impact on its conformational preferences. Unlike peptides composed solely of L-amino acids, which readily form well-defined secondary structures like alpha-helices and beta-sheets, DL-peptides often adopt unique, turn-like conformations. nih.govnih.gov This is because the D-amino acid residues disrupt the regular hydrogen bonding patterns that stabilize conventional secondary structures. nih.govelsevierpure.com
The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more resistant to degradation by enzymes in the body. nih.gov This increased stability is a significant advantage for the development of peptide-based drugs. MD simulations have been instrumental in understanding how D-amino acids alter the conformational landscape, leading to more stable and potentially more active peptide analogs. nih.gov For instance, simulations can reveal how the chirality of neighboring residues affects the rotameric preferences of a given amino acid, providing a more accurate picture of the peptide's dynamic behavior. nih.gov
Analysis of Radius of Gyration and Conformational Transitions
Conformational transitions in peptides with DL-amino acids can be complex. nih.gov First-principles calculations on cyclic D,L-peptides have shown that multiple types of transitions are possible, including conversions between different backbone conformations and changes in the orientation of the amino acid side chains. nih.gov These transitions often proceed through intermediate structures with lower symmetry. nih.gov Understanding these pathways is crucial for predicting the dominant conformations of this compound.
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide highly accurate information about the electronic structure and energies of molecules. researchgate.netethernet.edu.et These methods are computationally more expensive than MD simulations but offer a more detailed understanding of the underlying quantum mechanics governing molecular conformation. byu.eduresearchgate.net
For peptides like this compound, DFT calculations can be used to optimize the geometry of different conformers and determine their relative energies. nih.gov This information is crucial for identifying the most stable structures and understanding the energetic barriers between different conformations. Ab initio calculations have been successfully used to study the conformational properties of amino acids and small peptides, providing valuable benchmarks for less computationally intensive methods. acs.orgoup.com
Coarse-Grained Modeling for Large-Scale Conformational Sampling
While all-atom MD simulations provide a detailed picture of peptide dynamics, they are often limited to relatively short timescales. nih.gov Coarse-grained (CG) modeling offers a way to overcome this limitation by simplifying the representation of the molecule. nih.govarizona.edu In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for longer simulation times. arizona.eduacs.org
This approach is particularly useful for studying large-scale conformational changes, such as peptide folding and aggregation, which occur on timescales that are inaccessible to all-atom simulations. nih.gov By combining CG models with techniques like replica exchange sampling, researchers can efficiently explore the vast conformational space of peptides like this compound. nih.gov The parameters for CG models are often derived from more detailed all-atom simulations, ensuring a connection to the underlying physics. nih.gov
Machine Learning and Deep Learning for Peptide Structure Prediction
In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in structural biology. frontiersin.orgbiorxiv.org These methods can learn complex patterns from large datasets of known protein and peptide structures and use this knowledge to predict the structure of new sequences. frontiersin.orgyoutube.com
For peptides containing non-canonical amino acids, such as this compound, developing accurate predictive models can be challenging due to the limited availability of experimental data. youtube.com However, deep learning models, particularly those based on architectures like convolutional neural networks (CNNs) and transformers, have shown great promise in this area. biorxiv.org These models can learn features directly from the amino acid sequence and incorporate information about physicochemical properties and evolutionary conservation to improve prediction accuracy. biorxiv.org As more data on D-amino acid-containing peptides becomes available, ML and DL methods are expected to play an increasingly important role in the structural elucidation of these complex molecules. nih.gov
Table of Research Findings:
| Technique | Key Findings for DL-Peptides | References |
| Molecular Dynamics (MD) Simulations | D-amino acids induce unique turn-like conformations and increase proteolytic stability. nih.govnih.govnih.gov Chirality of neighboring residues influences rotameric preferences. nih.gov | nih.gov, nih.gov, nih.gov, nih.gov |
| Radius of Gyration (Rg) Analysis | Tracks compactness and conformational transitions. nih.govresearchgate.netbioexcel.eu Fluctuations in Rg indicate flexibility. | researchgate.net, , nih.gov, bioexcel.eu |
| Density Functional Theory (DFT) | Provides accurate geometries and relative energies of conformers. nih.gov Identifies the most stable structures. | nih.gov |
| Ab Initio Calculations | Offers high-accuracy electronic structure information for benchmarking. acs.orgoup.com | acs.org, oup.com |
| Coarse-Grained (CG) Modeling | Enables simulation of large-scale conformational changes over long timescales. nih.govarizona.eduacs.orgnih.gov | nih.gov, nih.gov, arizona.edu, acs.org |
| Machine Learning (ML) / Deep Learning (DL) | Predicts peptide structure from sequence, learning complex patterns from data. frontiersin.orgbiorxiv.orgyoutube.com Promising for non-canonical peptides despite data limitations. youtube.comnih.gov | frontiersin.org, youtube.com, nih.gov, biorxiv.org |
Stereochemistry and Chirality Effects on Ac Dl Ser Dl Gln Dl Asn Dl Tyr Oh Functionality
Impact of DL-Amino Acid Incorporation on Peptide Secondary and Tertiary Structures.
The presence of both D- and L-amino acids within a single peptide chain disrupts the formation of canonical secondary structures like alpha-helices and beta-sheets, which are fundamental to the structure and function of naturally occurring proteins. nih.govnih.gov This disruption arises from the altered stereochemistry of the alpha-carbon, which dictates the allowable dihedral angles (phi and psi) of the peptide backbone.
The introduction of D-amino acids into an L-peptide sequence is generally disruptive to the formation of a right-handed alpha-helix. nih.gov While certain amino acids have a higher intrinsic propensity to form helices, the presence of a D-amino acid can break the helical structure. nih.govfrontiersin.org However, recent studies have shown that mixed-chirality peptides can, under certain conditions, form stable alpha-helices, which are superimposable with their homochiral counterparts. nih.gov
Similarly, the propensity to form beta-sheets is also significantly affected. The regular hydrogen bonding pattern required for stable beta-sheet formation is disturbed by the presence of mixed chirality residues. frontiersin.orgnih.gov This can lead to a decreased stability of beta-sheet-rich structures. nih.gov In some cases, the incorporation of D-amino acids can even induce a transition from an alpha-helical to a beta-sheet-like conformation, particularly when influenced by other molecular interactions. acs.org
The following table summarizes the general effects of D-amino acid incorporation on the secondary structure of peptides.
| Secondary Structure | Effect of D-Amino Acid Incorporation | References |
| Alpha-Helix | Generally destabilizing, can break the helical structure. However, stable mixed-chirality helices have been observed. | nih.govfrontiersin.org |
| Beta-Sheet | Disrupts the regular hydrogen bonding pattern, often leading to decreased stability. Can sometimes induce a transition to a beta-sheet conformation. | frontiersin.orgnih.govacs.org |
The stereochemistry of amino acid residues plays a crucial role in determining the pattern of intramolecular hydrogen bonding. nih.govacs.org In mixed-chirality peptides, the altered backbone conformation can lead to the formation of novel hydrogen bonding networks that are not observed in homochiral peptides. nih.gov These unique hydrogen bonds can stabilize the kinked or distorted structures induced by the D-amino acids. The ability to form specific intramolecular hydrogen bonds can also influence the peptide's physicochemical properties, such as its solubility and ability to permeate cell membranes. nih.govacs.org The conformation of the carboxyl group, for instance, can be influenced by intramolecular hydrogen bonds, which in turn affects its interactions with the surrounding environment. researchgate.net
Chirality-Dependent Self-Assembly and Supramolecular Structures.
The chirality of the constituent amino acids is a critical factor that governs the self-assembly of peptides into larger, ordered supramolecular structures. frontiersin.orgnih.gov Peptides can spontaneously organize into a variety of nanostructures, including nanofibers, nanotubes, and vesicles, and the stereochemistry of the peptide building blocks dictates the morphology and handedness of these assemblies. frontiersin.orgresearchgate.netnih.gov
When a racemic mixture of a peptide (an equal mixture of the all-L and all-D enantiomers) is allowed to self-assemble, the resulting structures can be significantly different from those formed by the individual enantiomers. nih.gov In some cases, the enantiomers can co-assemble to form racemic structures that may have unique properties. nih.gov This co-assembly can lead to the formation of nanofibers with different diameters or morphologies compared to the homochiral assemblies. frontiersin.org The mixing of peptides with different chemical structures and chiralities can lead to either co-assembly or the formation of separate aggregates, depending on the specific properties of the peptides involved. rsc.org
The stereochemistry of the amino acids within a peptide has a profound impact on the morphology and handedness of the resulting self-assembled structures. frontiersin.orgnih.gov Generally, L-amino acid-containing peptides tend to form left-handed helical structures, while their D-enantiomers form right-handed helices. researchgate.netnih.gov However, there are exceptions to this general rule. nih.gov The chirality of a single amino acid residue, particularly at the terminus of a peptide, can be sufficient to control the handedness of the entire supramolecular assembly. frontiersin.orgnih.govacs.org The introduction of D-amino acids into an L-peptide sequence can lead to a change in the morphology of the assembled structures, sometimes resulting in the formation of achiral nanowires from a mixture of chiral helices. nih.gov
The following table provides a summary of the influence of stereochemistry on peptide self-assembly.
| Aspect of Self-Assembly | Influence of Stereochemistry | References |
| Handedness of Assemblies | L-peptides generally form left-handed helices; D-peptides form right-handed helices. Terminal residue chirality can dictate overall handedness. | researchgate.netnih.govacs.org |
| Morphology of Assemblies | Chirality can drastically change the morphology (e.g., from helical to achiral nanowires). Mixed chirality can lead to different structures than homochiral peptides. | frontiersin.orgnih.gov |
| Co-assembly | Racemic mixtures can form unique co-assembled structures with different properties than their homochiral counterparts. | frontiersin.orgnih.gov |
Stereoselectivity in Peptide-Biomolecule Interactions
Information regarding the stereoselective interactions of Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH with biological macromolecules is not available in the current scientific literature.
Stereospecificity of Peptide-Peptide and Peptide-Lipid Interactions
There are no published studies that specifically investigate the peptide-peptide or peptide-lipid interactions of this compound. Consequently, no data exists to create a table detailing these specific interactions.
Role of Stereochemical Inversion in Modulating Interaction Profiles
Without foundational research on the interaction profiles of this compound, it is impossible to discuss the role that stereochemical inversion at any of its chiral centers would play in modulating these interactions.
Molecular Interactions and Recognition Mechanisms of Ac Dl Ser Dl Gln Dl Asn Dl Tyr Oh
Peptide-Receptor Binding and Ligand-Target Recognition
The binding of a peptide to its receptor is a critical event that initiates a biological response. This recognition is highly specific, akin to a lock and key mechanism, where the three-dimensional structure of the peptide (the ligand) complements a specific binding pocket on the receptor protein. The affinity and kinetics of this interaction are fundamental parameters that determine the peptide's potency and efficacy. For Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH, the presence of both D and L amino acids would result in a unique three-dimensional conformation not typically found in natural L-peptides, potentially leading to novel receptor interactions.
To quantify the binding of a peptide to its target receptor, a variety of in vitro assays are employed. These assays are essential for determining key parameters like the dissociation constant (Kd), which indicates the affinity of the peptide for the receptor.
Radioligand Binding Assays: These assays are a classic and robust method for studying receptor-ligand interactions. A radiolabeled version of the peptide (e.g., labeled with ³H or ¹²⁵I) is incubated with a preparation of cells or membranes expressing the target receptor. By measuring the amount of radioactivity bound to the membranes, one can determine the affinity and density of the receptors. Competitive binding assays, where a non-labeled peptide competes with the radiolabeled ligand, are used to determine the binding affinity (Ki) of the unlabeled peptide.
Fluorescence-Based Assays: These techniques offer a non-radioactive alternative and include several formats.
Fluorescence Polarization (FP): In FP, a fluorescently labeled peptide is used. When the small, rapidly tumbling peptide binds to a much larger receptor protein, its rotation slows, leading to an increase in the polarization of the emitted light. This change can be used to quantify the binding interaction.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): FRET and BRET are powerful techniques for measuring molecular proximity. In a BRET assay, for instance, the receptor might be fused to a bioluminescent donor (like Renilla luciferase) and the peptide or a competing ligand could be linked to a fluorescent acceptor. Interaction brings the donor and acceptor close enough for energy transfer to occur, resulting in a measurable signal.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors molecular interactions in real-time. In a typical SPR experiment, the target receptor is immobilized on a sensor chip. A solution containing the peptide is then flowed over the surface. Binding of the peptide to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.
Illustrative Data: Comparison of Binding Assay Techniques for a Hypothetical Peptide-Receptor Interaction
| Assay Type | Labeled Component | Key Parameter Measured | Typical Affinity Range (Kd) | Advantages | Limitations |
| Radioligand Binding | Peptide (e.g., ¹²⁵I) | Ki, Bmax | pM to µM | High sensitivity, well-established | Use of radioactivity, endpoint measurement |
| Fluorescence Polarization | Peptide (fluorescent dye) | Kd | nM to µM | Homogeneous, real-time possible | Potential for quenching, requires labeling |
| BRET | Receptor (luciferase), Ligand (acceptor) | BRET ratio | nM to µM | Measures proximity in live cells | Requires genetic modification of receptor |
| Surface Plasmon Resonance | None (label-free) | kon, koff, Kd | pM to mM | Real-time kinetics, label-free | Receptor immobilization can affect activity |
Computational methods are invaluable for predicting and understanding how a peptide like this compound might bind to a receptor at the atomic level. These approaches can guide the design of new peptides with improved affinity and selectivity.
Molecular dynamics (MD) simulations provide a dynamic view of the binding process. By simulating the movements of atoms over time, MD can reveal the conformational changes that occur in both the peptide and the receptor upon binding. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-receptor complex. For a DL-peptide, MD simulations would be crucial to explore its unique conformational landscape and how it adapts to a receptor's binding site.
Predictive models, often powered by machine learning, aim to forecast the binding affinity of a peptide for a specific target. These models are trained on large datasets of known peptide-protein interactions and can use features derived from the peptide sequence and/or structure to make predictions. Such models could be used to screen virtual libraries of peptides to identify candidates with a high probability of binding to a target of interest before undertaking expensive and time-consuming experimental work.
Illustrative Data: Predicted Binding Contribution of Residues in a Hypothetical Peptide
| Residue Position | Amino Acid | Predicted Energy Contribution (kcal/mol) | Key Interaction Type |
| 1 | Ac-DL-Ser | -1.5 | Hydrogen Bond, van der Waals |
| 2 | DL-Gln | -2.8 | Hydrogen Bond with receptor backbone |
| 3 | DL-Asn | -2.5 | Side-chain hydrogen bond network |
| 4 | DL-Tyr | -4.2 | Pi-stacking, Hydrophobic interaction |
N-terminal acetylation, the addition of an acetyl group to the N-terminus of a protein or peptide, is a common modification that can significantly impact its biological activity. This modification neutralizes the positive charge of the N-terminal amino group and increases its hydrophobicity. These changes can affect how the peptide interacts with its receptor. For instance, if the N-terminal positive charge is important for a salt-bridge interaction with the receptor, acetylation would abolish this interaction and likely reduce binding affinity. Conversely, if the binding pocket is hydrophobic, the addition of the acetyl group could enhance binding. Studies on histone peptides have shown that acetylation can abolish their binding to DNA. The effect of N-terminal acetylation is therefore highly context-dependent and must be evaluated for each specific peptide-receptor pair.
Computational Docking and Molecular Simulations of Binding Events.
Enzymatic Recognition and Biocatalysis Involving DL-Peptides
Enzymes are highly specific catalysts, and their active sites are typically chiral, having evolved to recognize and process L-amino acid-based substrates. The introduction of D-amino acids into a peptide sequence can dramatically alter its recognition and susceptibility to enzymatic degradation.
Peptides containing D-amino acids are generally more resistant to proteases, the enzymes that break down proteins and peptides. This increased stability is a significant advantage for therapeutic peptides. However, some enzymes can recognize and even process substrates containing D-amino acids. For example, certain phosphatases have been shown to act on D-peptidic substrates. The field of biocatalysis explores the use of peptides and enzymes for chemical synthesis. While most natural enzymes are stereoselective for L-amino acids, the potential for enzymes to recognize or be engineered to recognize DL-peptides opens up possibilities for novel biocatalytic applications. The specific interactions between this compound and various enzymes would need to be determined experimentally, for instance, by incubating the peptide with specific proteases or other enzymes and analyzing the degradation products over time.
Substrate Specificity of Peptidases and Amidohydrolases Towards DL-Configurations
The substrate specificity of peptidases and amidohydrolases is fundamentally linked to the three-dimensional structure of the peptide substrate. These enzymes typically possess highly specific active sites, shaped to accommodate L-amino acids. The presence of D-amino acids in a peptide can drastically alter its susceptibility to enzymatic cleavage.
Peptidases, which cleave peptide bonds, and amidohydrolases, which hydrolyze amide bonds (such as the C-terminal amide if it were present, or side-chain amides), exhibit strong stereoselectivity. nih.gov For most peptidases, the presence of a D-amino acid at or near the scissile bond can render the peptide a poor substrate or even an inhibitor. nih.gov The enzyme's binding pocket, specifically designed for an L-enantiomer, cannot properly accommodate the D-form due to steric hindrance, preventing the formation of a productive enzyme-substrate complex. nih.gov
However, some enzymes, particularly those from microbial sources, are known to act on peptides containing D-amino acids. nih.gov For instance, certain D-stereospecific amidohydrolases can recognize and process peptides containing D-amino acids. nih.gov A peptide amidase from orange flavedo, for example, is highly stereoselective for L-amino acids at the C-terminal position but can tolerate D-amino acids in the penultimate position. nih.gov This suggests that the position of the DL-configuration within the peptide chain is crucial for determining its fate as a substrate. In the case of this compound, the alternating DL-configuration would likely make it resistant to most common peptidases, such as trypsin or chymotrypsin, which have stringent requirements for L-amino acids at their cleavage sites. libretexts.org
The specificity of various peptidases is often characterized by their preference for certain amino acids at different positions relative to the cleavage site (P4, P3, P2, P1, P1', P2', etc.). nih.gov The introduction of a D-amino acid can disrupt the necessary interactions at any of these positions.
| Enzyme Class | General Specificity | Effect of D-Amino Acids |
| Serine Proteases (e.g., Trypsin, Chymotrypsin) | Highly specific for L-amino acids at the P1 position (e.g., Lys/Arg for Trypsin, Phe/Tyr/Trp for Chymotrypsin). | Presence of a D-amino acid at P1 or adjacent positions typically prevents cleavage. nih.govlibretexts.org |
| Cysteine Proteases (e.g., Papain) | Broader specificity than serine proteases but still strongly prefer L-amino acids. | Activity is significantly reduced or abolished with D-amino acid substrates. |
| Metallopeptidases (e.g., Carboxypeptidase A) | Cleaves C-terminal L-amino acids with aromatic or bulky aliphatic side chains. | Generally will not cleave a C-terminal D-amino acid. |
| D-aminopeptidases/D-peptidases | Specifically recognize and cleave peptide bonds involving D-amino acids. nih.gov | Would be required to process a peptide like this compound. |
| Peptide Amidases | Hydrolyze C-terminal amide bonds. Some are strictly L-specific, while others tolerate D-amino acids at positions other than the C-terminus. nih.gov | The C-terminal hydroxyl group (-OH) of the subject peptide means it is not a direct substrate for deamidation at this position. |
This table provides a generalized summary of peptidase specificity based on available literature. Specific activities can vary significantly between individual enzymes.
Enzyme Kinetics with DL-Amino Acid Containing Peptides as Substrates
The kinetics of enzyme-catalyzed reactions involving peptides with DL-amino acids differ significantly from those with pure L-peptides. The key kinetic parameters, the Michaelis constant (Kм) and the maximum reaction rate (Vmax), are directly affected. americanpeptidesociety.org
Michaelis Constant (Kм): This parameter reflects the affinity of the enzyme for the substrate. A higher Kм value indicates lower affinity. For a DL-peptide, the Kм is often significantly higher when interacting with an L-specific peptidase, as the enzyme's active site cannot bind the D-configured residues as effectively. americanpeptidesociety.org
Maximum Rate (Vmax): This parameter represents the maximum rate of product formation when the enzyme is saturated with the substrate. The Vmax for a DL-peptide substrate is typically much lower because even if binding occurs, the incorrect stereochemistry of the D-residues can prevent the proper orientation required for catalysis, thus slowing down the conversion to product. americanpeptidesociety.org
In the context of this compound, it is expected that its interaction with a standard L-peptidase would result in a very high Kм and a very low Vmax, indicating it is a very poor substrate. Conversely, for a hypothetical D-specific peptidase that could process this peptide, these kinetic parameters would be more favorable. Some D-stereospecific amidohydrolases have been shown to synthesize DL-dipeptides, indicating they can interact with both enantiomers, though they often show a preference for D-aminoacyl derivatives as the acyl donor. nih.gov
| Substrate Type | Enzyme Type | Expected Kм | Expected Vmax | Implication |
| L-Peptide | L-Specific Peptidase | Low | High | Efficient Substrate |
| DL-Peptide (e.g., Ac-DL-Ser-...) | L-Specific Peptidase | Very High | Very Low | Poor Substrate / Potential Inhibitor |
| DL-Peptide (e.g., Ac-DL-Ser-...) | D-Specific Peptidase | Low to Moderate | Moderate to High | Potential Substrate |
| L-Peptide | D-Specific Peptidase | Very High | Very Low | Not a Substrate |
This table illustrates the expected kinetic outcomes based on principles of enzyme-substrate specificity. Actual values would require experimental determination.
Mechanistic Insights into Enzyme Inhibition by DL-Peptides
Peptides containing D-amino acids are often effective enzyme inhibitors precisely because they can bind to the active site but cannot be cleaved. nih.gov This resistance to hydrolysis allows them to occupy the active site for extended periods, preventing the natural substrate from binding. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive. americanpeptidesociety.orgwikipedia.org
Competitive Inhibition: A DL-peptide can act as a competitive inhibitor if it structurally resembles the natural L-substrate enough to bind to the enzyme's active site. americanpeptidesociety.org By occupying the active site, it directly competes with the substrate. libretexts.org The presence of D-amino acids often results in tight binding, making the peptide an effective blocker. The inhibition can be overcome by significantly increasing the concentration of the natural substrate. libretexts.org
Non-competitive Inhibition: In this mode, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. wikipedia.org This binding event causes a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency even if the substrate is bound. libretexts.org While less common for peptide inhibitors that mimic substrates, it is a possible mechanism.
Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. americanpeptidesociety.org The formation of the ES complex might create a binding site for the inhibitor. This type of inhibition is more effective at higher substrate concentrations because more ES complex is available for the inhibitor to bind. youtube.com
For a peptide like this compound, competitive inhibition of L-peptidases is the most probable mechanism. Its D-amino acid residues would prevent cleavage, allowing it to function as a "dead-end" inhibitor that clogs the enzymatic machinery. nih.gov The stability conferred by the D-amino acids makes such peptides more resistant to general proteolysis, a desirable trait for therapeutic inhibitors. nih.gov
| Inhibition Type | Inhibitor Binding Site | Effect on Kм | Effect on Vmax |
| Competitive | Active Site | Increases | Unchanged |
| Non-competitive | Allosteric Site | Unchanged | Decreases |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases |
This table summarizes the classical models of reversible enzyme inhibition. americanpeptidesociety.orgwikipedia.org
Development of Ac Dl Ser Dl Gln Dl Asn Dl Tyr Oh in Peptide Library Research
Strategies for the Construction of DL-Peptide Libraries
The creation of diverse peptide libraries is a cornerstone of drug discovery and biochemical research. For DL-peptide libraries, which contain a mix of D- and L-amino acids, specialized strategies are required to accommodate the stereochemical diversity. These libraries can be synthesized using chemical methods or generated through biological systems.
Solid-Phase Peptide Synthesis (SPPS) is a powerful and widely used technique for the stepwise assembly of peptides on a solid support, typically a resin. bachem.com This method is highly amenable to the creation of DL-peptide libraries due to its controlled and sequential nature. bachem.comluxembourg-bio.com
The general workflow of SPPS involves the repeated cycling of deprotection and coupling steps. bachem.com The C-terminal amino acid is first anchored to the insoluble polymer support. Then, the Nα-protecting group is removed, and the next protected amino acid is coupled to the growing peptide chain. bachem.com This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin. units.it
For the generation of DL-peptide libraries, both D- and L-amino acid building blocks are utilized in the coupling steps. The diversity of the library can be achieved by systematically varying the sequence and stereochemistry of the amino acids at each position. This can be accomplished through techniques like split-and-pool synthesis, which allows for the combinatorial creation of a vast number of unique peptide sequences.
Key considerations in the SPPS of DL-peptide libraries include:
Resin Choice: The type of resin used can impact the efficiency of the synthesis and the conditions required for final cleavage. Polystyrene-based resins are common, but for certain applications, more specialized supports like PEG-modified polystyrene may be employed to reduce aggregation of the growing peptide chain. luxembourg-bio.com
Protecting Groups: The choice of protecting groups for the α-amino group (e.g., Fmoc or Boc) and the amino acid side chains is critical for a successful synthesis. The widely used Fmoc/tBu strategy is a popular choice. luxembourg-bio.com
Coupling Reagents: A variety of coupling reagents are available to facilitate the formation of the peptide bond. Aminium-derived reagents are commonly used. luxembourg-bio.com
A significant challenge in the synthesis of long or "difficult" sequences is the potential for aggregation of the peptide chains on the resin, which can hinder subsequent reaction steps. luxembourg-bio.com Strategies to overcome this include the use of specialized resins, modified amino acid derivatives like pseudoprolines, and depsipeptide units that interrupt the regular amide backbone with an ester bond. luxembourg-bio.com
DNA-Encoded Libraries (DEL) represent a cutting-edge technology for the discovery of novel ligands for protein targets. acs.org In this approach, each chemical compound in a library is physically linked to a unique DNA tag that serves as an amplifiable barcode for its identification. acs.orgescholarship.org This allows for the screening of billions of compounds simultaneously. nih.gov
The application of DEL technology to peptide libraries, including those with D-amino acids, has shown immense potential. rsc.org The synthesis of DNA-encoded peptide libraries is often performed in a combinatorial fashion using split-and-pool methods. rsc.org The DNA tag allows for the tracking of each peptide sequence throughout the synthesis and screening process. youtube.com A significant advantage of DELs is the ability to generate and screen vast libraries, often on the scale of billions of unique molecules. nih.gov
Ribosomal Synthesis of peptides containing non-canonical amino acids, including D-amino acids, is a more recent and complex field of research. Ribosomes are the natural machinery for protein synthesis in all living cells, and they typically only utilize the 20 proteinogenic L-amino acids. wikipedia.org However, researchers have been developing methods to co-opt the ribosome to incorporate unnatural amino acids.
One approach involves the use of a reconstituted E. coli translation system, where the genetic code can be reprogrammed to assign specific codons to unnatural amino acids. acs.orgacs.org This has enabled the synthesis of peptides containing multiple different unnatural amino acids. acs.org Challenges remain in this area, including the efficiency of incorporation and the potential for the translation process to stall. biorxiv.org
Another emerging strategy is the use of ribozymes, or RNA enzymes, inspired by the peptidyl transferase center of the ribosome. biorxiv.org These artificial ribozymes have shown the ability to ligate both L- and D-amino acids, offering a potential new avenue for the synthesis of non-natural peptides outside the constraints of the traditional ribosomal machinery. biorxiv.org
| Strategy | Description | Key Advantages | Key Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. bachem.com | High control over sequence and stereochemistry; amenable to automation. bachem.comluxembourg-bio.com | Potential for peptide aggregation with difficult sequences. luxembourg-bio.com |
| DNA-Encoded Libraries (DEL) | Each peptide is linked to a unique DNA tag for identification. acs.org | Ability to screen massive libraries (billions of compounds). nih.gov | Requires DNA-compatible chemistry. rsc.org |
| Ribosomal Synthesis | Utilizing or engineering the ribosome to incorporate non-canonical amino acids. acs.org | Potential for in vivo or in vitro synthesis of diverse peptide libraries. acs.orgnih.gov | Low efficiency and potential for translation stalling. biorxiv.org |
Academic Methodologies for Screening DL-Peptide Libraries
Once a DL-peptide library has been constructed, the next crucial step is to screen it to identify individual peptides with the desired activity, such as binding to a specific protein target. Various high-throughput screening methodologies are employed in academic and industrial research for this purpose.
Affinity-based selection is a common strategy, particularly for DNA-encoded libraries. acs.org In this method, the library is incubated with the target protein, which is typically immobilized on a solid support like magnetic beads. acs.org Peptides that bind to the target are retained, while non-binders are washed away. The DNA tags of the bound peptides are then amplified by PCR and sequenced to identify the active peptide sequences. nih.gov
Display technologies are another powerful set of tools for screening peptide libraries. These methods create a physical link between a peptide (the phenotype) and its encoding nucleic acid (the genotype). nih.gov While conventional phage display is generally limited to L-amino acids, variations like mirror-image phage display have been developed to screen for D-peptide ligands. nih.gov Other display technologies that can be adapted for peptide library screening include yeast display, mRNA display, and ribosome display. nih.govnih.gov
In silico or virtual screening has also emerged as a valuable and cost-effective approach. nih.gov This involves using computational methods to predict the binding affinity of peptides in a virtual library to a target protein. nih.gov This can help to prioritize which peptides to synthesize and test experimentally, saving time and resources. Degradation by proteases is a significant hurdle for therapeutic peptides, and virtual screening of D-peptide libraries can help identify more stable candidates. nih.gov
| Screening Method | Principle | Application to DL-Peptides |
| Affinity Capture | Immobilized target protein is used to "pull out" binding peptides from the library. acs.org | Widely used for DNA-encoded DL-peptide libraries. rsc.org |
| Phage Display | Peptides are displayed on the surface of bacteriophages. nih.gov | Mirror-image phage display can be used for D-peptides. nih.gov |
| Yeast/mRNA/Ribosome Display | Peptides are displayed on the surface of yeast cells or linked to their encoding mRNA. nih.govnih.gov | Can be adapted for screening DL-peptide libraries. nih.gov |
| Virtual Screening | Computational prediction of peptide-protein interactions. nih.gov | Cost-effective for pre-screening large virtual libraries of DL-peptides. nih.gov |
Computational Design and Optimization of DL-Peptide Sequences for Specific Research Applications
Computational tools are playing an increasingly important role in the design and optimization of peptide sequences, including those containing D-amino acids. nih.gov These methods allow researchers to explore the vast sequence space of peptides in a rational and efficient manner. units.it
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the three-dimensional structure and dynamics of peptides and their interactions with target proteins. nih.gov This information can be used to predict binding affinities and to understand the molecular basis of peptide activity. units.it
De novo peptide design algorithms aim to generate novel peptide sequences with desired properties from scratch. biorxiv.orgresearchgate.net Some algorithms, like DexDesign, have been specifically developed for designing D-peptide inhibitors. biorxiv.org These methods often leverage structural information about the target protein to design peptides that are complementary in shape and chemical properties. biorxiv.org
Machine learning and artificial intelligence (AI) are also being applied to peptide design. nih.gov Deep learning models, for instance, can be trained on large datasets of known peptides and their activities to learn the relationships between sequence and function. biorxiv.org These models can then be used to generate new peptide sequences with a high probability of being active. biorxiv.org
The process of computational peptide design often involves an iterative cycle of design, prediction, and experimental validation. biorxiv.org Promising peptide candidates identified through computational methods are synthesized and tested in the laboratory. The experimental results can then be used to refine the computational models, leading to a more efficient and effective design process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
